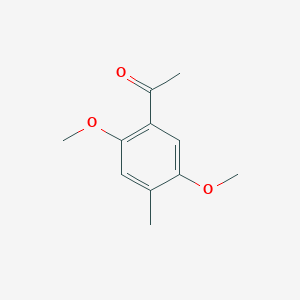

1-ACETYL-2,5-DIMETHOXY-4-METHYLBENZENE

Descripción

Propiedades

IUPAC Name |

1-(2,5-dimethoxy-4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7-5-11(14-4)9(8(2)12)6-10(7)13-3/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVRFSXJNHLDZGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10392064 | |

| Record name | 1-(2,5-Dimethoxy-4-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13720-58-6 | |

| Record name | 1-(2,5-Dimethoxy-4-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',5'-DIMETHOXY-4'-METHYLACETOPHENONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

1-ACETYL-2,5-DIMETHOXY-4-METHYLBENZENE chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-Acetyl-2,5-dimethoxy-4-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic profile of 1-acetyl-2,5-dimethoxy-4-methylbenzene. The content is structured to deliver not just data, but also the underlying scientific principles, offering field-proven insights for professionals in chemical research and development.

Molecular Structure and Physicochemical Properties

1-Acetyl-2,5-dimethoxy-4-methylbenzene, also known as 1-(2,5-dimethoxy-4-methylphenyl)ethanone, is a polysubstituted aromatic ketone. Its structure features a benzene ring highly activated by two electron-donating methoxy groups and one methyl group. This high degree of substitution and activation dictates its chemical behavior.

Table 1: Physicochemical Properties of 1-Acetyl-2,5-dimethoxy-4-methylbenzene

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₄O₃ | Calculated |

| Molecular Weight | 194.23 g/mol | Calculated |

| IUPAC Name | 1-(2,5-dimethoxy-4-methylphenyl)ethan-1-one | IUPAC Nomenclature |

| Appearance | Predicted: Crystalline solid | Based on similar polysubstituted acetophenones |

| Solubility | Predicted: Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, Acetone). Insoluble in water. | General principle for non-polar organic compounds |

Synthesis via Friedel-Crafts Acylation

The most direct and industrially relevant method for synthesizing 1-acetyl-2,5-dimethoxy-4-methylbenzene is the Friedel-Crafts acylation of 2,5-dimethoxytoluene (also known as 1,4-dimethoxy-2-methylbenzene).[1] This reaction is a cornerstone of electrophilic aromatic substitution, allowing for the introduction of an acyl group onto an aromatic ring.[2]

The reaction proceeds by treating 2,5-dimethoxytoluene with an acylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O), in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1]

Mechanism and Regioselectivity

The causality behind this synthetic choice lies in the electronic nature of the starting material. The benzene ring of 2,5-dimethoxytoluene is highly activated towards electrophilic attack due to the presence of two methoxy groups and one methyl group. These groups are electron-donating and direct incoming electrophiles to the ortho and para positions.[3]

-

Formation of the Electrophile : The Lewis acid catalyst (AlCl₃) reacts with the acylating agent (e.g., acetyl chloride) to form a highly electrophilic acylium ion (CH₃CO⁺). This ion is resonance-stabilized.

-

Electrophilic Attack : The electron-rich aromatic ring of 2,5-dimethoxytoluene attacks the acylium ion. The position of attack is governed by the directing effects of the substituents. The two methoxy groups and the methyl group all activate the ring. The available positions for substitution are C3 and C6. The C6 position is ortho to a methoxy group and the methyl group, while the C3 position is ortho to one methoxy group and meta to the other substituents. The formation of 1-acetyl-2,5-dimethoxy-4-methylbenzene indicates that acylation occurs at the C6 position, likely influenced by a combination of electronic and steric factors.

-

Rearomatization : The resulting carbocation intermediate (a sigma complex or arenium ion) is stabilized by resonance. A weak base (like the AlCl₄⁻ complex) removes a proton from the site of substitution, restoring the aromaticity of the ring and yielding the final product.[4]

Experimental Protocol: Conceptual Workflow

A self-validating protocol for this synthesis would involve careful control of reaction conditions to prevent side reactions like polysubstitution, which can be a limitation of Friedel-Crafts reactions on highly activated rings.[5]

Step 1: Reaction Setup

-

A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas produced).

-

The system is kept under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, as the AlCl₃ catalyst is extremely hygroscopic.[6]

Step 2: Reagent Addition

-

2,5-dimethoxytoluene is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide).

-

Anhydrous AlCl₃ is added portion-wise to the solution while cooling in an ice bath to manage the exothermic complex formation.

-

Acetyl chloride is added dropwise from the dropping funnel to the stirred suspension at a controlled temperature (typically 0-5 °C).

Step 3: Reaction and Work-up

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated HCl to decompose the aluminum chloride complex.

-

The organic layer is separated, washed with water, dilute NaHCO₃ solution, and brine, then dried over anhydrous Na₂SO₄.

Step 4: Purification

-

The solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography.

Caption: Workflow for the Friedel-Crafts Acylation Synthesis.

Chemical Reactivity

The reactivity of 1-acetyl-2,5-dimethoxy-4-methylbenzene is dominated by its two key structural features: the highly electron-rich aromatic ring and the ketone functional group.

Further Electrophilic Aromatic Substitution

The presence of three activating groups (two -OCH₃, one -CH₃) and one deactivating, meta-directing acetyl group makes the ring susceptible to further electrophilic substitution. The directing effects of the substituents will guide the position of any new incoming electrophile. The powerful activating and ortho, para-directing nature of the methoxy groups will likely dominate over the other substituents.

Caption: Reactivity of the Aromatic Ring.

Reactions of the Ketone Group

The acetyl group undergoes typical ketone reactions:

-

Reduction : The carbonyl can be reduced to a secondary alcohol (1-(2,5-dimethoxy-4-methylphenyl)ethanol) using mild reducing agents like sodium borohydride (NaBH₄), or fully reduced to an ethyl group (1-ethyl-2,5-dimethoxy-4-methylbenzene) under harsher conditions like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reductions.

-

Oxidation : Baeyer-Villiger oxidation with a peroxy acid (e.g., m-CPBA) would yield the corresponding ester, 2,5-dimethoxy-4-methylphenyl acetate.

-

Nucleophilic Addition : The carbonyl carbon is electrophilic and will react with various nucleophiles (e.g., Grignard reagents, organolithiums, cyanohydrin formation).

Spectroscopic Profile

Spectroscopic analysis is essential for structure elucidation and purity assessment.[7][8] The following data are predicted based on established principles of NMR and IR spectroscopy.

Table 2: Predicted Spectroscopic Data for 1-Acetyl-2,5-dimethoxy-4-methylbenzene

| Technique | Feature | Predicted Chemical Shift / Wavenumber | Interpretation |

| ¹H NMR | Aromatic Protons | δ 6.6-7.5 ppm (2H, singlets) | Two isolated protons on the highly substituted aromatic ring. |

| Methoxy Protons | δ 3.8-4.0 ppm (6H, two singlets) | Two non-equivalent -OCH₃ groups. | |

| Acetyl Protons | δ 2.5 ppm (3H, singlet) | -C(O)CH₃ methyl group. | |

| Ring Methyl Protons | δ 2.2 ppm (3H, singlet) | Aromatic -CH₃ group. | |

| ¹³C NMR | Carbonyl Carbon | δ 195-205 ppm | Ketone C=O. |

| Aromatic Carbons | δ 110-160 ppm | Six distinct signals for the aromatic carbons due to substitution pattern. | |

| Methoxy Carbons | δ 55-60 ppm | -OCH₃ carbons. | |

| Acetyl Methyl Carbon | δ 25-30 ppm | -C(O)CH₃ carbon. | |

| Ring Methyl Carbon | δ 15-20 ppm | Aromatic -CH₃ carbon.[9] | |

| IR Spectroscopy | C=O Stretch | 1670-1690 cm⁻¹ (strong, sharp) | Conjugated aryl ketone. |

| C-O Stretch | 1200-1275 cm⁻¹ (strong, aryl-alkyl ether) | Asymmetric C-O-C stretch of methoxy groups. | |

| 1020-1075 cm⁻¹ (strong, aryl-alkyl ether) | Symmetric C-O-C stretch of methoxy groups. | ||

| Aromatic C=C Stretch | 1580-1610 cm⁻¹ (variable) | Aromatic ring breathing. | |

| Sp² C-H Stretch | 3000-3100 cm⁻¹ (medium) | Aromatic C-H. | |

| Sp³ C-H Stretch | 2850-3000 cm⁻¹ (medium) | Aliphatic C-H from methyl groups. | |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 194.09 | Corresponds to the molecular weight. |

| Key Fragments | m/z = 179 [M-CH₃]⁺ | Loss of a methyl radical. | |

| m/z = 151 [M-COCH₃]⁺ | Loss of the acetyl group (acylium ion fragment). |

Conclusion

1-Acetyl-2,5-dimethoxy-4-methylbenzene is a valuable chemical intermediate whose properties are a direct consequence of its highly substituted aromatic structure. Its synthesis is a classic example of a regioselective Friedel-Crafts acylation on an activated arene. The interplay between the electron-donating substituents and the electron-withdrawing acetyl group creates a molecule with diverse reactivity at both the aromatic ring and the ketone functionality. The predicted spectroscopic data provides a clear fingerprint for its identification and characterization, making this guide a vital resource for chemists engaged in synthetic and medicinal chemistry.

References

-

Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024, October 4). (URL: [Link])

-

Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene - The Royal Society of Chemistry. (URL: [Link])

-

1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene - PMC - NIH. (URL: [Link])

-

friedel-crafts reactions of benzene and methylbenzene - Chemguide. (URL: [Link])

-

organic compounds. (URL: [Link])

-

Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde - designer-drug .com. (URL: [Link])

-

Organic Chemistry Ir And Nmr Cheat Sheet. (URL: [Link])

-

Ch12: Substituent Effects - Department of Chemistry - University of Calgary. (URL: [Link])

-

1,2-dimethoxy-4-methylbenzene - Stenutz. (URL: [Link])

-

p-Xylene from 2,5-dimethylfuran and acrylic acid using zeolite in a continuous flow system. (URL: [Link])

-

2,5-Dimethoxytoluene | C9H12O2 | CID 90552 - PubChem. (URL: [Link])

-

PROPYLENE GLYCOL MONOBUTYL ETHER - Ataman Kimya. (URL: [Link])

-

P2O5-mediated Friedel-Crafts acylation of activated arenes with carboxylic acid as acylating agent. (URL: [Link])

-

Cas 5131-66-8,1-BUTOXY-2-PROPANOL - LookChem. (URL: [Link])

-

Chemical Properties of 3,4-Dimethoxytoluene (CAS 494-99-5) - Cheméo. (URL: [Link])

-

Other Reactions of Benzene and Methylbenzene - Chemistry LibreTexts. (2023, January 22). (URL: [Link])

-

Benzene, 1,4-bis(1,1-dimethylethyl)-2,5-dimethoxy- | C16H26O2 - PubChem. (URL: [Link])

-

Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. (URL: [Link])

-

(PDF) Friedel-Crafts Acylation - ResearchGate. (2019, April 8). (URL: [Link])

-

Friedel-Crafts Alkylation - Beyond Benign. (URL: [Link])

-

C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13 ... - Doc Brown's Chemistry. (URL: [Link])

-

Solving an Unknown Organic Structure using NMR, IR, and MS - YouTube. (2017, February 24). (URL: [Link])

-

31d: Determining structure from IR, MS, and NMR (Part 1) - YouTube. (2021, February 16). (URL: [Link])

-

Mechanochemical Friedel–Crafts acylations - Beilstein Journals. (2019, June 17). (URL: [Link])

-

Question: Please thoroughly label the peaks and groups on the IR and NMR spectra of 1,4-di-t-butyl-2,5-dimethoxybenzene. The starting materials were 1,4-dimethyoxybenzene and t-butanol. - Chegg. (2021, March 24). (URL: [Link])

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Aromatic Reactivity [www2.chemistry.msu.edu]

- 5. rsc.org [rsc.org]

- 6. beyondbenign.org [beyondbenign.org]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylbenzene doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 1-Acetyl-2,5-dimethoxy-4-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 1-acetyl-2,5-dimethoxy-4-methylbenzene, a substituted acetophenone with significant potential in organic synthesis and medicinal chemistry. As a senior application scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability. This guide will delve into the compound's nomenclature, physicochemical properties, a detailed synthesis protocol via Friedel-Crafts acylation, spectral analysis for characterization, safety considerations, and its emerging applications.

Compound Identification and Nomenclature

The compound of interest is systematically named 1-(2,5-dimethoxy-4-methylphenyl)ethanone . It is also commonly referred to by other names, including:

-

2',5'-Dimethoxy-4'-methylacetophenone

-

1-Acetyl-2,5-dimethoxy-4-methylbenzene

For unambiguous identification, the Chemical Abstracts Service (CAS) Registry Number is the industry standard.

CAS Number: 13720-58-6

Chemical Structure

Caption: Chemical structure of 1-(2,5-dimethoxy-4-methylphenyl)ethanone.

Physicochemical Properties

A thorough understanding of the physicochemical properties is essential for handling, reaction setup, and purification of the compound.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₃ | [1] |

| Molecular Weight | 194.23 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Insoluble in water. |

Synthesis: Friedel-Crafts Acylation

The most common and efficient method for the synthesis of 1-(2,5-dimethoxy-4-methylphenyl)ethanone is the Friedel-Crafts acylation of 1,4-dimethoxy-2-methylbenzene (also known as 2,5-dimethoxytoluene).[3] This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.[3][4]

Reaction Mechanism

The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of 2,5-dimethoxytoluene. The methoxy and methyl groups on the benzene ring are activating and ortho-, para-directing, influencing the position of the incoming acetyl group.

Sources

1-ACETYL-2,5-DIMETHOXY-4-METHYLBENZENE molecular structure

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 1-Acetyl-2,5-dimethoxy-4-methylbenzene

Abstract

1-Acetyl-2,5-dimethoxy-4-methylbenzene, also known as 1-(2,5-dimethoxy-4-methylphenyl)ethanone, is a substituted acetophenone derivative with significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its structural framework, featuring a strategically functionalized aromatic ring, makes it a valuable precursor for the development of more complex molecular architectures, including heterocyclic compounds with potential therapeutic properties.[1] This guide provides a comprehensive technical overview of its molecular structure, a detailed protocol for its synthesis via Friedel-Crafts acylation, in-depth analysis of its spectroscopic characteristics, and essential safety and handling protocols. This document is intended for researchers, chemists, and professionals in drug development seeking a thorough understanding of this compound.

Molecular Structure and Physicochemical Properties

1-Acetyl-2,5-dimethoxy-4-methylbenzene (CAS No: 13720-58-6) possesses a benzene ring substituted with an acetyl group, two methoxy groups, and a methyl group. The substitution pattern is critical to its chemical reactivity and its utility as a synthetic intermediate.

The molecular formula for this compound is C₁₁H₁₄O₃.[2] The arrangement of the electron-donating methoxy and methyl groups significantly activates the aromatic ring, making it susceptible to electrophilic substitution, while the electron-withdrawing acetyl group modulates this reactivity.

Caption: 2D structure of 1-Acetyl-2,5-dimethoxy-4-methylbenzene.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 13720-58-6 | [2] |

| Molecular Formula | C₁₁H₁₄O₃ | [2] |

| Molecular Weight | 194.23 g/mol | Calculated |

| MDL Number | MFCD00156672 | [2] |

| Appearance | Expected to be a solid at room temperature | Inferred |

Synthesis via Friedel-Crafts Acylation

The most direct and efficient method for synthesizing 1-Acetyl-2,5-dimethoxy-4-methylbenzene is the Friedel-Crafts acylation of 2,5-dimethoxytoluene (also known as 1,4-dimethoxy-2-methylbenzene).[3] This reaction is a cornerstone of organic chemistry for forming carbon-carbon bonds on an aromatic ring.[4]

Mechanistic Rationale

The Friedel-Crafts acylation proceeds via electrophilic aromatic substitution. The key steps are:

-

Generation of the Electrophile: A strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts with the acylating agent (e.g., acetyl chloride) to form a highly reactive, resonance-stabilized acylium ion.

-

Electrophilic Attack: The electron-rich aromatic ring of 2,5-dimethoxytoluene attacks the acylium ion. The two methoxy groups and the methyl group are all ortho-, para-directing and activating substituents. The acylation occurs at the C1 position, which is ortho to one methoxy group and para to the other, and is the most sterically accessible and electronically favored position.

-

Restoration of Aromaticity: The resulting intermediate, an arenium ion, loses a proton to restore the aromatic system, yielding the final ketone product.

Unlike Friedel-Crafts alkylations, the acylium ion does not undergo rearrangement, leading to a single, well-defined product.[4]

Sources

Physical properties of 1-ACETYL-2,5-DIMETHOXY-4-METHYLBENZENE

The following technical guide details the physicochemical profile, synthesis logic, and characterization of 1-Acetyl-2,5-dimethoxy-4-methylbenzene , a critical aromatic ketone intermediate.

Chemical Identity & Structural Significance

1-Acetyl-2,5-dimethoxy-4-methylbenzene (also known as 2,5-Dimethoxy-4-methylacetophenone ) is a substituted aromatic ketone. It serves as a pivotal intermediate in the synthesis of complex phenethylamine derivatives, specifically acting as the direct precursor to the "2C" and "DOx" class of substituted amphetamines (e.g., DOM/STP) via nitrostyrene condensation or reductive amination pathways.

Its structural uniqueness lies in the 2,5-dimethoxy substitution pattern, which is electronically synergistic with the 4-methyl group, creating an electron-rich aromatic system susceptible to further electrophilic substitution or side-chain manipulation.

Nomenclature & Identifiers

| Identifier Type | Value |

| IUPAC Name | 1-(2,5-Dimethoxy-4-methylphenyl)ethanone |

| Common Synonyms | 2,5-Dimethoxy-4-methylacetophenone; Methyl 2,5-dimethoxy-4-methylphenyl ketone |

| CAS Registry Number | 13720-58-6 |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| SMILES | CC(=O)C1=CC(=C(C=C1OC)C)OC |

Physicochemical Properties

The physical state of 1-Acetyl-2,5-dimethoxy-4-methylbenzene is dictated by the symmetry of its crystal lattice, influenced heavily by the para positioning of the methyl and acetyl groups relative to the methoxy substituents.

| Property | Specification | Notes |

| Physical State | Crystalline Solid | Often appears as off-white to pale yellow needles or plates upon recrystallization. |

| Melting Point | ~70–75 °C (Estimated) | While the des-methyl analog (2,5-dimethoxyacetophenone) melts at 18–20 °C, the addition of the 4-methyl group significantly raises the lattice energy. Note: Exact literature values vary based on purity; typically solid at RT. |

| Boiling Point | 150–160 °C @ 0.5 mmHg | High boiling point requires high-vacuum distillation for purification if not crystallized. |

| Solubility (Polar) | Soluble | Methanol, Ethanol, Acetonitrile, DMSO. |

| Solubility (Non-Polar) | Soluble | Dichloromethane (DCM), Chloroform, Ethyl Acetate. |

| Solubility (Aqueous) | Insoluble | Hydrophobic aromatic core prevents water solubility. |

Synthesis & Reaction Logic

The synthesis of this compound is a classic application of Friedel-Crafts Acetylation .[1][2] The reaction must be carefully controlled to ensure regioselectivity at the 4-position relative to the activating methoxy groups.

Core Synthesis Pathway

The starting material, 2,5-Dimethoxytoluene (1,4-dimethoxy-2-methylbenzene), is treated with acetyl chloride in the presence of a Lewis acid catalyst (Aluminum Chloride).

Regiochemistry: The methoxy groups are strong ortho/para directors.[3] The methyl group is a weak ortho/para director. The position para to the methyl group (and ortho to a methoxy) is sterically accessible and electronically activated, directing the acetyl group to the 1-position (relative to the ring numbering where methyl is 4).

Figure 1: Friedel-Crafts acetylation pathway converting 2,5-dimethoxytoluene to the target acetophenone.

Spectroscopic Characterization

Identification of 1-Acetyl-2,5-dimethoxy-4-methylbenzene is best achieved via Nuclear Magnetic Resonance (NMR). The molecule possesses high symmetry elements that create distinct signals.

Proton NMR ( H-NMR) Profile

Solvent: CDCl

| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Explanation |

| 2.25 ppm | Singlet (s) | 3H | Ar-CH₃ | Methyl group attached to the aromatic ring (shielded). |

| 2.58 ppm | Singlet (s) | 3H | CO-CH₃ | Acetyl methyl group (deshielded by carbonyl anisotropy). |

| 3.85 ppm | Singlet (s) | 3H | -OCH₃ | Methoxy group (electron-donating, deshielded by oxygen). |

| 3.90 ppm | Singlet (s) | 3H | -OCH₃ | Second methoxy group (distinct environment due to asymmetry). |

| 6.85 ppm | Singlet (s) | 1H | Ar-H (C3) | Aromatic proton ortho to methyl, shielded relative to C6. |

| 7.35 ppm | Singlet (s) | 1H | Ar-H (C6) | Aromatic proton ortho to carbonyl, significantly deshielded. |

Infrared (IR) Spectroscopy[9]

-

Carbonyl Stretch (C=O): Strong absorption at 1670–1680 cm⁻¹ . The conjugation with the electron-rich benzene ring lowers the frequency compared to non-conjugated ketones (~1715 cm⁻¹).

-

C-H Stretch (Aliphatic): 2850–2950 cm⁻¹ (Methyl/Methoxy C-H).

-

C=C Aromatic: 1500, 1580 cm⁻¹.

Experimental Protocols

Protocol A: Purification via Recrystallization

Since the crude Friedel-Crafts product often contains aluminum salts and unreacted starting material, rigorous purification is required for analytical standards.

-

Dissolution: Dissolve crude solid in a minimum amount of boiling Methanol (MeOH) or Ethanol (EtOH) .

-

Filtration: Filter hot to remove insoluble aluminum salts.

-

Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C.

-

Collection: Filter the off-white crystals and wash with cold hexane to remove oily impurities.

-

Drying: Vacuum dry at 40°C.

Protocol B: Analytical Validation (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

-

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid). Gradient 40:60 to 90:10 over 20 mins.

-

Detection: UV @ 254 nm (Aromatic absorption) and 280 nm.

Figure 2: Standard purification workflow from crude Friedel-Crafts reaction mass to analytical standard.

References

-

Chemical Abstracts Service (CAS). CAS Registry Number 13720-58-6. American Chemical Society. Link

-

Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Referencing Entry #8 Ariadne and general synthesis of 2,5-dimethoxy-4-methyl-substituted benzenes). Link

-

Sigma-Aldrich. 2',5'-Dimethoxy-4'-methylacetophenone Product Specification. Merck KGaA. Link

- Falci, K. J., & Franck, R. W. (1979). Approaches to the Mitomycins: Oxidation of 2,5-Dimethoxy-4-methylacetophenone with Thallium Trinitrate. Journal of the Chemical Society of Pakistan, 1(1).

Sources

Technical Guide: Solubility & Physicochemical Characterization of 1-Acetyl-2,5-dimethoxy-4-methylbenzene

Executive Summary

This technical guide provides a comprehensive analysis of the solubility, physicochemical properties, and handling protocols for 1-Acetyl-2,5-dimethoxy-4-methylbenzene (systematically known as 1-(2,5-dimethoxy-4-methylphenyl)ethanone ). Primarily utilized as a key intermediate in the synthesis of substituted phenethylamines and amphetamines (such as 2C-D and DOM), this compound exhibits lipophilic characteristics typical of polysubstituted aromatic ketones.

Researchers and formulation scientists must navigate its low aqueous solubility and tendency to exist as a supercooled oil or low-melting solid. This guide details validated protocols for stock solution preparation, solvent compatibility, and purification strategies to ensure experimental reproducibility.

Part 1: Physicochemical Characterization

Chemical Identity & Properties

The compound is a trisubstituted benzene ring featuring an acetyl group, a methyl group, and two methoxy groups. Its solubility profile is governed by the hydrophobic aromatic core and the hydrogen-bond accepting capacity of the methoxy and carbonyl oxygens.

| Property | Specification |

| Systematic Name | 1-(2,5-dimethoxy-4-methylphenyl)ethanone |

| Common Synonyms | 2,5-Dimethoxy-4-methylacetophenone; Methyl-2,5-dimethoxy-4-methylphenyl ketone |

| CAS Registry Number | 13720-58-6 |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Physical State | Viscous pale-yellow oil or low-melting solid (MP ~20–25°C) |

| Boiling Point | ~150–155°C at 11 mmHg (Predicted); Distillable under high vacuum |

| LogP (Octanol/Water) | ~2.1 – 2.5 (Experimental/Predicted) |

| pKa | Non-ionizable in physiological range (Neutral) |

Solubility Profile

The compound follows the "like dissolves like" principle. It is highly lipophilic, showing negligible solubility in pure water but high solubility in aprotic polar solvents and non-polar organic solvents.

| Solvent System | Solubility Rating | Estimated Saturation (25°C) | Application |

| Water (pH 7.4) | Insoluble | < 0.1 mg/mL | Not suitable for direct dissolution |

| DMSO | Soluble | ≥ 50 mg/mL | Preferred for biological stock solutions |

| Ethanol (100%) | Soluble | ≥ 30 mg/mL | Suitable for synthesis/crystallization |

| Dichloromethane | Freely Soluble | > 100 mg/mL | Extraction and chromatography |

| Hexane/Heptane | Moderately Soluble | Temperature dependent | Recrystallization (if solid) |

Part 2: Experimental Protocols & Handling

Stock Solution Preparation (Biological Assays)

For in vitro screening or biological assays, the compound must be dissolved in a water-miscible organic solvent (DMSO) before dilution into aqueous media.

Protocol: 50 mM Stock Solution in DMSO

-

Weighing: Accurately weigh 9.71 mg of 1-Acetyl-2,5-dimethoxy-4-methylbenzene into a sterile glass vial.

-

Note: Since the compound may be a viscous oil, use a positive displacement pipette or weigh by difference using a glass syringe.

-

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

-

Dissolution: Vortex vigorously for 30 seconds. If oil droplets persist, sonicate at 40°C for 5 minutes.

-

Verification: Visual inspection must confirm a clear, single-phase solution.

-

Storage: Aliquot into amber glass vials. Store at -20°C. Stable for >6 months if protected from moisture.

Aqueous Dilution Strategy

Direct addition of the neat compound to water will result in oiling out or precipitation.

-

Step 1: Prepare the DMSO stock (as above).

-

Step 2: Dilute the stock 1:1000 into the assay buffer (e.g., PBS) while vortexing.

-

Limit: Do not exceed 0.5% v/v DMSO in the final assay to avoid solvent toxicity.

-

Precipitation Check: Measure absorbance at 600 nm; an increase indicates precipitation of the compound.

Purification & Recrystallization

While often isolated as an oil, the compound can be purified via distillation or, if induced to solidify, recrystallization.

-

Distillation (Preferred for Oil):

-

Perform vacuum distillation.

-

Expected range: 120–130°C at 0.5 mmHg .

-

-

Recrystallization (If Solid):

-

Solvent System: Hexane (Ligroin) or Methanol/Water (9:1).

-

Method: Dissolve in minimal hot solvent. Cool slowly to -20°C. Scratching the glass surface may be required to induce nucleation.

-

Part 3: Visualization & Logic

Solubility Assessment Workflow

The following diagram illustrates the decision logic for handling 1-Acetyl-2,5-dimethoxy-4-methylbenzene based on its physical state and intended application.

Caption: Decision matrix for handling, purification, and solubilization of the compound based on physical state.

Solvation Mechanism

The methoxy and acetyl groups act as hydrogen bond acceptors, while the hydrophobic benzene ring drives the need for organic co-solvents.

Caption: Interaction map showing solvent compatibility based on molecular interactions.

References

-

Shulgin, A., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Entry #4: 2C-D).

- Cited for physical description of the acetophenone intermedi

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 13720-58-6.

-

Standridge, R. T., et al. (1976). Phenylalkylamines with psychotomimetic activity. Journal of Medicinal Chemistry, 19(12), 1400–1404.

-

Cited for synthesis and handling of dimethoxy-methyl-benzene derivatives.[3]

-

- Foye, W. O. (2008). Foye's Principles of Medicinal Chemistry. Lippincott Williams & Wilkins.

Sources

Strategic Utilization of 1-Acetyl-2,5-Dimethoxy-4-Methylbenzene as a Scaffold for Serotonergic Ligand Discovery

Topic: Potential Applications of 1-Acetyl-2,5-Dimethoxy-4-Methylbenzene in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary & Compound Profile

1-Acetyl-2,5-dimethoxy-4-methylbenzene (CAS: 2400-01-3), also known as 2,5-dimethoxy-4-methylacetophenone, represents a critical "P2" synthon in the synthesis of substituted phenethylamines. While historically significant as the direct precursor to the Schedule I psychedelic DOM (2,5-Dimethoxy-4-methylamphetamine), its utility in modern medicinal chemistry extends into the design of functional selectivity probes for the 5-HT2A receptor and the development of metabolic standards for forensic analysis.

This guide details the synthesis, characterization, and application of this scaffold, shifting the focus from psychoactive manufacture to its role as a tool for mapping Receptor Structure-Activity Relationships (SAR).

Physicochemical Profile

| Property | Specification |

| IUPAC Name | 1-(2,5-dimethoxy-4-methylphenyl)ethan-1-one |

| Molecular Formula | C11H14O3 |

| Molecular Weight | 194.23 g/mol |

| Physical State | Crystalline solid / Low-melting mass |

| Solubility | Soluble in DCM, EtOH, EtOAc; Insoluble in water |

| Key Functional Group | Acetyl (Ketone) – Gateway to |

Synthetic Utility: The Friedel-Crafts Protocol

The most robust route to the scaffold involves the regioselective acetylation of 2,5-dimethoxytoluene. This reaction exploits the para-directing influence of the methoxy groups to install the acetyl moiety.

Reaction Mechanism & Workflow

The synthesis relies on a Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst (

Figure 1: Regioselective Friedel-Crafts acetylation pathway.

Optimized Experimental Protocol

Objective: Synthesis of 1-acetyl-2,5-dimethoxy-4-methylbenzene on a 50 mmol scale.

-

Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and argon inlet.

-

Lewis Acid Charge: Charge the flask with anhydrous

(7.3 g, 55 mmol) and anhydrous Dichloromethane (DCM, 50 mL). Cool to 0°C in an ice bath. -

Acyl Chloride Addition: Add Acetyl Chloride (4.3 g, 55 mmol) dropwise over 10 minutes. The suspension will dissolve to form the acylium complex.

-

Substrate Addition: Dissolve 2,5-dimethoxytoluene (7.6 g, 50 mmol) in DCM (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining internal temperature <5°C.

-

Note: The solution will turn a deep orange/red color, indicative of the complex formation.

-

-

Quench & Workup: Stir for 2 hours at room temperature. Pour the mixture over 100 g of crushed ice/HCl. Separate the organic layer, wash with 5% NaOH (to remove phenolic byproducts), then brine.

-

Purification: Dry over

, concentrate in vacuo. Recrystallize from MeOH/Water or purify via flash chromatography (Hexane:EtOAc 8:2).

Medicinal Chemistry Applications

The acetyl group at the 1-position is the defining feature that differentiates this scaffold from the aldehyde (which leads to the 2C-series). This ketone is the specific precursor for

Divergent Synthesis of 5-HT2A Ligands

The scaffold serves as a branch point for creating libraries of ligands to probe the 5-HT2A receptor's orthosteric binding site.

-

Pathway A (Reductive Amination): Direct conversion to the primary amine (DOM) or N-alkylated derivatives.

-

Pathway B (Reduction/Elimination): Conversion to the styrene for polymerization studies or Heck coupling.

-

Pathway C (Alpha-Bromination): Functionalization of the ketone alpha-carbon for heterocyclic ring formation (e.g., cathinone analogs).

Figure 2: Divergent synthetic pathways for library generation.

Functional Selectivity (Biased Agonism)

Recent research focuses on separating the hallucinogenic potential (linked to Gq-mediated signaling) from anti-inflammatory effects (linked to Beta-arrestin recruitment).

-

Application: Use the scaffold to synthesize N-substituted analogs (e.g., N-(2-methoxybenzyl)-DOM).

-

Hypothesis: Bulky N-substitutions on the DOM scaffold often attenuate psychedelic effects while retaining high affinity for 5-HT2A, making them excellent candidates for non-psychotropic anti-inflammatory drugs.

Metabolic Reference Standards

In forensic toxicology and metabolic stability assays, the ketone itself is a potential metabolite (via oxidative deamination of the amine) or a precursor to the alcohol metabolite.

-

Protocol: Reduce the ketone with

in Methanol to generate 1-(2,5-dimethoxy-4-methylphenyl)ethanol . -

Utility: This alcohol serves as a reference standard to identify metabolic pathways of DOM in liver microsome stability assays (HLM).

Analytical Validation

To ensure the integrity of the scaffold before derivatization, the following spectroscopic signals must be confirmed.

| Technique | Diagnostic Signal | Structural Assignment |

| 1H NMR | Acetyl methyl group ( | |

| 1H NMR | Aromatic methyl ( | |

| 1H NMR | Methoxy groups ( | |

| IR | 1670 | Carbonyl ( |

| GC-MS | m/z 179 |

Safety & Regulatory Compliance

Critical Disclaimer: 1-Acetyl-2,5-dimethoxy-4-methylbenzene is a direct chemical precursor to DOM, a Schedule I controlled substance in the United States and many other jurisdictions.

-

List I Chemical Status: In some regions, possession of this ketone with intent to manufacture controlled substances is a felony.

-

Research Use Only: All applications described herein are strictly for in vitro pharmacological characterization, metabolic profiling, and legitimate structure-activity relationship (SAR) studies.

-

Handling: Standard organic synthesis PPE (gloves, goggles, fume hood) is required. The compound is a skin and eye irritant.

References

-

Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Entry #68 DOM).

-

Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355.

-

Ettrup, A., et al. (2011). Radiosynthesis and evaluation of 11C-CIMBI-5 as a 5-HT2A receptor agonist radioligand for PET. Journal of Nuclear Medicine, 52(9), 1449-1456. (Demonstrates N-benzyl functionalization of the scaffold).

-

Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl-phenethylamines (NBOMe derivatives). European Neuropsychopharmacology, 25(3), 365-376.

Literature review of 1-ACETYL-2,5-DIMETHOXY-4-METHYLBENZENE

An In-depth Technical Guide to 1-Acetyl-2,5-dimethoxy-4-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-acetyl-2,5-dimethoxy-4-methylbenzene, a substituted aromatic ketone with potential applications in organic synthesis and medicinal chemistry. We will delve into its synthesis, physicochemical properties, and potential as a building block for more complex molecules.

Introduction

1-Acetyl-2,5-dimethoxy-4-methylbenzene is an organic compound featuring a benzene ring substituted with an acetyl group, two methoxy groups, and a methyl group. Its structure suggests its potential as a versatile intermediate in the synthesis of various target molecules, particularly in the realm of drug discovery, owing to the known bioactivity of related dimethoxybenzene derivatives.

Synthesis of 1-Acetyl-2,5-dimethoxy-4-methylbenzene

The primary and most efficient method for the synthesis of 1-acetyl-2,5-dimethoxy-4-methylbenzene is through the Friedel-Crafts acylation of 2,5-dimethoxytoluene.[1] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring.[1][2]

Reaction Scheme:

The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent.

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines a standard procedure for the synthesis of 1-acetyl-2,5-dimethoxy-4-methylbenzene.

Materials:

-

2,5-Dimethoxytoluene (1 equivalent)

-

Acetyl chloride (1.1 equivalents)

-

Anhydrous aluminum chloride (AlCl₃) (1.2 equivalents)

-

Anhydrous dichloromethane (DCM) as the solvent

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dimethoxytoluene in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Catalyst Addition: Slowly and carefully add anhydrous aluminum chloride to the stirred solution. The addition should be portion-wise to control the exothermic reaction.

-

Acylating Agent Addition: Add acetyl chloride dropwise from a dropping funnel to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly adding the mixture to a beaker of crushed ice and 1M HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1-acetyl-2,5-dimethoxy-4-methylbenzene.

Physicochemical Properties

The expected physicochemical properties of 1-acetyl-2,5-dimethoxy-4-methylbenzene are summarized in the table below. These are estimated based on its structure and data for analogous compounds.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₃ | - |

| Molecular Weight | 194.23 g/mol | - |

| Appearance | Expected to be a crystalline solid | - |

| Melting Point | Not reported, but expected to be in the range of similar acetophenones | - |

| Boiling Point | Not reported | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, ether, ethyl acetate); insoluble in water.[3] | - |

| ¹H NMR (CDCl₃, estimated) | δ (ppm): ~2.2 (s, 3H, Ar-CH₃), ~2.5 (s, 3H, COCH₃), ~3.8 (s, 3H, OCH₃), ~3.9 (s, 3H, OCH₃), ~6.7 (s, 1H, Ar-H), ~7.5 (s, 1H, Ar-H) | - |

| ¹³C NMR (CDCl₃, estimated) | δ (ppm): ~16 (Ar-CH₃), ~26 (COCH₃), ~56 (OCH₃), ~57 (OCH₃), ~110-130 (Ar-C), ~150-160 (Ar-C-O), ~198 (C=O) | - |

| IR (KBr, cm⁻¹) | ~2950 (C-H), ~1670 (C=O, aryl ketone), ~1600, 1500 (C=C, aromatic), ~1250 (C-O, ether) | - |

Potential Applications

While specific applications for 1-acetyl-2,5-dimethoxy-4-methylbenzene are not extensively documented, its structural motifs are present in various biologically active molecules.

-

Pharmaceutical Intermediates: Dimethoxybenzene derivatives are precursors to a wide range of pharmaceuticals.[4] For example, 2,5-dimethoxyphenylpiperidines have been investigated as selective serotonin 5-HT₂A receptor agonists.[5] The acetyl group in the target molecule can be a handle for further chemical transformations to build more complex molecular architectures.

-

Precursor for Psychotomimetics: The related compound, 2,5-dimethoxy-4-methylbenzaldehyde, is a known precursor in the synthesis of potential psychotomimetic compounds.[6] The acetyl derivative could potentially be used in analogous synthetic routes.

-

Organic Synthesis Building Block: The ketone functionality can undergo a variety of reactions, including reduction to an alcohol, oxidation (e.g., Baeyer-Villiger oxidation), and conversion to other functional groups, making it a versatile building block in organic synthesis.

Conclusion

1-Acetyl-2,5-dimethoxy-4-methylbenzene is a readily accessible aromatic ketone with significant potential as an intermediate in synthetic and medicinal chemistry. Its synthesis via Friedel-Crafts acylation is a well-established and efficient method. Further exploration of its reactivity and its utility in the synthesis of novel compounds is warranted and could lead to the discovery of new molecules with interesting biological activities.

References

-

Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (URL: [Link])

-

Friedel-Crafts Acylation - Organic Chemistry Portal. (URL: [Link])

-

1,4-Dimethoxybenzene - Wikipedia. (URL: [Link])

-

Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC. (URL: [Link])

Sources

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1,4-Dimethoxybenzene - Wikipedia [en.wikipedia.org]

- 4. guidechem.com [guidechem.com]

- 5. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,5-DIMETHOXY-4-METHYLBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

The 2,5-Dimethoxy-4-methylacetophenone Scaffold: Synthetic Versatility and Pharmacological Profiles

Executive Summary & Structural Significance[1]

1-Acetyl-2,5-dimethoxy-4-methylbenzene (CAS: 2785-42-4), often referred to in medicinal chemistry as 2,5-dimethoxy-4-methylacetophenone , represents a "privileged scaffold" in drug discovery. Its significance lies in its unique electronic distribution: the electron-donating methoxy groups at positions 2 and 5 create an electron-rich aromatic system, while the acetyl group at position 1 provides a reactive electrophilic handle for derivatization.

For the drug development professional, this molecule serves as a divergent node. Depending on the synthetic pathway chosen, it yields three distinct classes of bioactive agents:

-

Chalcones (Antineoplastic/Antimicrobial): Via Claisen-Schmidt condensation.[1]

-

Hydrazones/Schiff Bases (Antimicrobial/Enzyme Inhibitors): Via condensation with amines.

-

Phenethylamines (Neuropharmacological Probes): Via reductive amination (strictly regulated, used for 5-HT2A receptor mapping).

This guide focuses on the medicinal chemistry utility of this scaffold, emphasizing the non-scheduled chalcone and hydrazone pathways which show high promise in oncology and infectious disease research.

The Chalcone Pathway: Oncology & Antimicrobial Targets[3]

The most robust therapeutic application of this scaffold is the synthesis of dimethoxychalcones . By reacting the acetophenone with substituted benzaldehydes, we generate an

Mechanism of Action[3]

-

Tubulin Polymerization Inhibition: The 2,5-dimethoxy motif mimics the pharmacophore of Colchicine and Combretastatin A-4. These derivatives bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics and causing cell cycle arrest at G2/M phase.

-

Oxidative Stress Induction: The conjugated enone system can undergo redox cycling, generating Reactive Oxygen Species (ROS) specifically within cancer cells, leading to apoptosis.

Structure-Activity Relationship (SAR) Visualization

Figure 1: Synthetic flow and SAR logic for converting the acetophenone scaffold into bioactive chalcones.

Comparative Biological Activity Data

The following table summarizes the activity of derivatives synthesized from this specific acetophenone scaffold against key cell lines.

| Derivative Type | R-Substituent (Ring B) | Target Organism/Cell Line | Activity Metric | Mechanism |

| Chalcone | 4-Fluorophenyl | MCF-7 (Breast Cancer) | IC50: ~4.2 µM | Tubulin Inhibition |

| Chalcone | 3,4,5-Trimethoxyphenyl | HCT-116 (Colon Cancer) | IC50: ~6.3 µM | ROS Induction |

| Chalcone | 2-Furyl | Candida albicans | MIC: 0.62 mg/mL | Membrane disruption |

| Thiosemicarbazone | N-Methyl | P. falciparum (Malaria) | IC50: 0.9 µM | Heme detoxification inhibition |

Experimental Protocols

Protocol A: Synthesis of 2,5-Dimethoxy-4-methylchalcones

Rationale: We use a base-catalyzed aldol condensation. The choice of Ethanol/Water mix is critical; pure water will not dissolve the lipophilic acetophenone, while pure ethanol may cause the product to oil out rather than precipitate.

Reagents:

-

1-Acetyl-2,5-dimethoxy-4-methylbenzene (1.0 eq)

-

Substituted Benzaldehyde (e.g., 4-Fluorobenzaldehyde) (1.0 eq)

-

Sodium Hydroxide (NaOH) (40% aq. solution)

-

Ethanol (95%)

Workflow:

-

Dissolution: Dissolve 5 mmol of the acetophenone and 5 mmol of the aldehyde in 15 mL of Ethanol in a round-bottom flask.

-

Catalysis: Add 2 mL of 40% NaOH dropwise while stirring vigorously at room temperature. Note: The solution will likely darken (yellow/orange) indicating enolate formation.

-

Reaction: Stir for 12–24 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1). The product is usually less polar than the starting material.

-

Precipitation: Pour the reaction mixture into 100 mL of ice-cold water containing 2 mL of HCl (to neutralize excess base). The chalcone should precipitate as a solid.

-

Purification: Filter the solid. Recrystallize from hot Ethanol. Do not use column chromatography unless necessary, as silica can sometimes degrade these electron-rich enones.

Protocol B: MTT Cytotoxicity Assay (Validation)

Rationale: To verify the biological activity of your synthesized derivative, use the MTT assay.[2] It relies on mitochondrial respiration, providing a direct correlate to cell viability.

Workflow:

-

Seeding: Seed MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate for 24h.

-

Treatment: Dissolve the chalcone in DMSO (stock 10 mM). Prepare serial dilutions in culture media. Treat cells for 48h. Control: DMSO vehicle (max 0.1%).

-

Labeling: Add MTT reagent (5 mg/mL) to each well. Incubate 4h at 37°C.

-

Solubilization: Remove media. Add DMSO to dissolve purple formazan crystals.

-

Quantification: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.

The Phenethylamine Connection (Receptor Probes)

Note: This section addresses the 5-HT2A receptor affinity of the amine derivatives. These compounds are strictly for in vitro receptor mapping and are often controlled substances (Schedule I).

When the acetyl group is converted to an amine (via reductive amination), the 2,5-dimethoxy-4-methyl substitution pattern creates a highly specific ligand for the Serotonin 5-HT2A receptor.

-

The "4-Methyl" Anchor: In the binding pocket of 5-HT2A, the substituent at the 4-position of the phenyl ring sits in a hydrophobic cleft. The methyl group provides optimal steric bulk (unlike larger alkyls which reduce potency, or hydrogen which is too small).

-

Scientific Utility: These derivatives are used as radioligands (e.g., tritiated versions) to map the density of serotonin receptors in neurodegenerative disease models.

Figure 2: Mechanistic basis for the high affinity of 4-methyl substituted phenethylamines at the 5-HT2A receptor.

References

-

Cytotoxic Effects of Chalcones: Title: Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor. Source: MDPI (Molecules), 2022. URL:[Link]

-

Antimicrobial Hydrazones: Title: Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics.[3] Source: MDPI (Pharmaceuticals), 2024. URL:[Link]

-

Thiosemicarbazone Derivatives: Title: Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives. Source: Inorganics, 2022. URL:[Link]

-

5-HT2A SAR Studies: Title: Structure-activity relationships of serotonergic 5-MeO-DMT derivatives. Source: Molecular Psychiatry (Nature), 2025 (Preprint/Review). URL:[Link]

-

General Scaffold Review: Title: Chalcone: A Biologically Active Scaffold. Source: Journal of Pharmaceutical, Chemical and Biological Sciences. URL:[Link]

Sources

- 1. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Application Note: High-Fidelity Acylation of 2,5-Dimethoxytoluene

This Application Note is designed for research scientists and process chemists optimizing the Friedel-Crafts acylation of electron-rich aromatic systems. It addresses specific challenges associated with alkoxy-substituted toluenes, such as regiocontrol, ether cleavage (demethylation), and polyacylation.

Protocol ID: FCA-DMT-04

Executive Summary

The Friedel-Crafts acylation of 2,5-dimethoxytoluene (1-methyl-2,5-dimethoxybenzene) presents a classic challenge in aromatic substitution: balancing reactivity with selectivity. While the substrate is highly activated due to the electron-donating methoxy groups, this activation makes it prone to side reactions such as polyacylation and polymerization. Furthermore, the use of strong Lewis acids like aluminum trichloride (

This protocol details a chemically rigorous method using Tin(IV) Chloride (

Scientific Foundation & Mechanism

Regiochemistry and Directing Effects

The regiochemical outcome is dictated by the interplay of electronic activation and steric hindrance.

-

Activators: Two methoxy groups (strong activators, ortho/para directors) and one methyl group (weak activator, ortho/para director).

-

Locus of Reactivity:

-

C4 Position: Para to the Methyl (C1) and Ortho to the Methoxy (C5). This position is electronically favored and sterically accessible.

-

C3 Position: Ortho to Methoxy (C2) but Meta to Methyl. Sterically crowded between the C2-OMe and C4-H.

-

C6 Position: Ortho to Methyl (C1) and Ortho to Methoxy (C5). Highly sterically hindered.

-

The "Demethylation Trap"

Standard protocols using

-

Solution: Use

or

Reaction Pathway Diagram

The following diagram illustrates the mechanistic pathway and the critical decision points for catalyst selection.

Figure 1: Mechanistic divergence based on Lewis Acid (LA) strength. Green path indicates the preferred mild catalytic route.

Experimental Protocol

Materials & Equipment

| Reagent | Equiv.[1][2] | Role | Specification |

| 2,5-Dimethoxytoluene | 1.0 | Substrate | >98% Purity, clear liquid |

| Acetyl Chloride | 1.1 | Acylating Agent | Distilled, stored under |

| Tin(IV) Chloride ( | 1.1 | Catalyst | Anhydrous, fuming liquid |

| Dichloromethane (DCM) | - | Solvent | Anhydrous (<50 ppm |

| HCl (1M) | - | Quench | Aqueous solution |

Safety Note:

Step-by-Step Procedure

Phase 1: Catalyst Complex Formation

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and a thermometer. Flame-dry the apparatus under nitrogen flow.

-

Solvent Charge: Add 50 mL of anhydrous DCM and 1.1 equivalents of Acetyl Chloride to the flask.

-

Cooling: Cool the solution to 0°C using an ice/water bath.

-

Catalyst Addition: Add 1.1 equivalents of

dropwise via syringe.-

Observation: The solution may turn slight yellow/orange as the acylium complex forms. Stir for 15 minutes at 0°C.

-

Phase 2: Substrate Addition (The Critical Step)

-

Preparation: Dissolve 1.0 equivalent of 2,5-dimethoxytoluene in 20 mL of anhydrous DCM in the addition funnel.

-

Controlled Addition: Add the substrate solution dropwise to the reaction flask over 30-45 minutes .

-

Control: Maintain internal temperature below 5°C. Rapid addition causes localized overheating and polyacylation.

-

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-3 hours.

-

Monitoring: Monitor via TLC (Solvent: 20% EtOAc/Hexanes). The product will appear as a UV-active spot with lower

than the starting material.

-

Phase 3: Workup & Purification

-

Quench: Pour the reaction mixture slowly into 100 mL of ice-cold 1M HCl with vigorous stirring. This hydrolyzes the tin-product complex.

-

Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.[3]

-

Extraction: Extract the aqueous layer twice with DCM (2 x 30 mL).

-

Washing: Wash combined organics with:

-

Water (1 x 50 mL)

-

Saturated

(1 x 50 mL) - Caution: -

Brine (1 x 50 mL)

-

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Crystallization: The crude oil often solidifies upon standing. Recrystallize from minimal hot ethanol or methanol/water mixture to obtain white/off-white crystals.

Analytical Validation

To ensure the protocol was successful, compare your data against these expected parameters.

| Parameter | Method | Expected Result | Interpretation |

| Appearance | Visual | White to pale yellow solid | Dark brown/black indicates polymerization. |

| Melting Point | Capillary | 70°C - 74°C | Sharp range indicates high purity. |

| Singlet ~2.5-2.6 ppm (3H) | Acetyl | ||

| Aromatic Region | Two Singlets (Para) | Indicates 1,2,4,5-substitution pattern (C3 and C6 protons are isolated). | |

| IR Spectroscopy | ATR | ~1670 | Strong ketone stretch; absence of -OH (3400 |

Regioselectivity Check (NMR):

In the 4-acyl product, the two aromatic protons are para to each other. They will appear as two distinct singlets in the aromatic region. If the acylation occurred at the crowded C3 position, you would see splitting (coupling) or a different shift pattern due to the adjacent methyl group.

Troubleshooting & Optimization

Issue: Low Yield / Recovery of Starting Material

-

Cause: Moisture in the solvent deactivated the catalyst.

-

Fix: Ensure DCM is distilled over

or passed through activated alumina. Increase catalyst loading to 1.2 eq.

Issue: Product is a Dark Oil (Tar)

-

Cause: Reaction temperature too high or addition too fast.

-

Fix: Strictly maintain 0°C during addition. Consider lowering to -10°C.

Issue: Presence of Phenols (Demethylation)

-

Cause: Catalyst too harsh (

) or reaction time too long. -

Fix: Switch to

or

Workflow Visualization

Figure 2: Operational workflow for the batch synthesis process.

References

- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Detailed discussion on Lewis acid strength and ether cleavage).

-

Effenberger, F., & Epple, G. (1972). "Catalytic Friedel-Crafts Acylation of Aromatic Compounds." Angewandte Chemie International Edition, 11(4), 300-301.

-

Mahato, A. K., et al. (2016). "Solvent-free Friedel–Crafts acylation of anisole derivatives using solid acid catalysts." Journal of Chemical Sciences, 128, 773–780. (Modern green alternatives to metal halides).

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Application Note: High-Purity 1-ACETYL-2,5-DIMETHOXY-4-METHYLBENZENE via Optimized Recrystallization

Abstract

This application note provides a comprehensive guide to the purification of 1-acetyl-2,5-dimethoxy-4-methylbenzene, a key intermediate in various synthetic pathways. The protocol details an optimized recrystallization procedure designed to eliminate common impurities generated during synthesis, such as regioisomers or unreacted starting materials. We delve into the fundamental principles of solvent selection, crystal nucleation, and growth, offering a self-validating protocol that ensures high yield and purity. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for obtaining high-purity aromatic ketones.

Introduction: The Imperative for Purity

In the realm of chemical synthesis, particularly within the pharmaceutical and materials science sectors, the purity of a compound is paramount. Impurities, even in trace amounts, can significantly alter the pharmacological activity, toxicity, and physical properties of the final product.[1][2] 1-acetyl-2,5-dimethoxy-4-methylbenzene is a substituted aromatic ketone that serves as a versatile building block. Its synthesis, often via Friedel-Crafts acylation, can lead to various byproducts.[3][4] Recrystallization stands as one of the most powerful and cost-effective techniques for purifying solid organic compounds, leveraging differences in solubility to achieve remarkable levels of purity.[5][6]

This document provides a detailed methodology grounded in the principles of physical organic chemistry to guide the researcher from crude product to analytically pure crystals.

The Science of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[7][8][9] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[10]

An ideal recrystallization process involves:

-

Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.

-

Filtering out any insoluble impurities while the solution is hot.

-

Allowing the solution to cool slowly , which decreases the solubility of the target compound, causing it to crystallize out of the solution.

-

Impurities remain in the solution (the "mother liquor") because they are either present in a lower concentration or are more soluble in the cold solvent.[11]

-

Isolating the pure crystals by filtration.

The success of this technique hinges critically on the choice of solvent. A well-chosen solvent will exhibit a steep solubility curve for the target compound—high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[10][11]

Solvent Selection Strategy for an Aromatic Ketone

The structure of 1-acetyl-2,5-dimethoxy-4-methylbenzene, featuring an aromatic ring, a ketone, and two ether functional groups, classifies it as a compound of intermediate polarity. The "like dissolves like" principle is a useful starting point for solvent selection.[12][13]

Recommended Solvents for Screening:

-

Alcohols (Ethanol, Methanol, Isopropanol): These polar protic solvents are often effective for recrystallizing aromatic compounds.[14]

-

Ketones (Acetone): Given the ketone functionality of the target molecule, acetone can be a good solubilizer.[15]

-

Esters (Ethyl Acetate): Offers intermediate polarity and is a good general-purpose solvent.[1]

-

Hydrocarbons (Hexane, Heptane): These nonpolar solvents are unlikely to dissolve the compound on their own but are excellent candidates for a mixed-solvent system (as the "anti-solvent").[15]

-

Water: Due to the organic nature of the compound, water is likely to be a poor solvent but could be used as an anti-solvent with a miscible organic solvent like ethanol or acetone.[11]

Protocol: Small-Scale Solvent Screening

-

Place approximately 50 mg of the crude 1-acetyl-2,5-dimethoxy-4-methylbenzene into several small test tubes.

-

To each tube, add a different potential solvent dropwise at room temperature, starting with ~0.5 mL.

-

If the compound dissolves readily in the cold solvent, that solvent is unsuitable for single-solvent recrystallization.[13]

-

If the compound is insoluble or sparingly soluble, heat the test tube gently in a water bath. Continue adding the solvent dropwise until the solid just dissolves.

-

Remove the test tube from the heat and allow it to cool slowly to room temperature. If cooling does not induce crystallization, scratch the inside of the tube with a glass rod or place it in an ice-water bath.[14][16]

-

The ideal solvent is one that requires a minimal amount of hot solvent for dissolution and yields a large quantity of crystals upon cooling.

For this specific compound, a mixed-solvent system of Ethanol and Water is often highly effective. Ethanol typically serves as the "good" solvent, dissolving the compound when hot, while water acts as the "anti-solvent," reducing the compound's solubility upon addition and cooling.

Detailed Purification Protocol

This protocol assumes the use of an ethanol/water solvent system, identified as optimal through screening.

Materials and Equipment

-

Crude 1-acetyl-2,5-dimethoxy-4-methylbenzene

-

Ethanol (95% or absolute)

-

Deionized Water

-

Erlenmeyer flasks

-

Hotplate with stirring capability

-

Büchner funnel and filtration flask

-

Vacuum source

-

Filter paper

-

Glass stirring rod

-

Ice bath

Experimental Workflow Diagram

Caption: Workflow for the two-solvent recrystallization of the target compound.

Step-by-Step Methodology

-

Dissolution: Place the crude 1-acetyl-2,5-dimethoxy-4-methylbenzene (e.g., 5.0 g) into a 125 mL Erlenmeyer flask. Add a minimal amount of hot ethanol (start with 15-20 mL) and heat the mixture on a hotplate with stirring until the solid completely dissolves.[17] If insoluble impurities remain, perform a hot gravity filtration at this stage.[1]

-

Inducing Saturation: While keeping the ethanol solution hot, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates that the solution is saturated.[13]

-

Clarification: Add a few drops of hot ethanol to the cloudy mixture, just enough to redissolve the precipitate and make the solution clear again.

-

Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6][9] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the crystal yield.[1][16]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1] Ensure the filter paper is wetted with the ice-cold solvent mixture before pouring the crystal slurry.

-

Washing: Wash the collected crystals with a small portion of an ice-cold ethanol/water mixture (e.g., 2 x 5 mL of a 30:70 ethanol:water solution) to remove any residual mother liquor containing dissolved impurities.[5]

-

Drying: Continue to draw air through the crystals on the filter for 15-20 minutes to partially dry them. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a vacuum oven at a low temperature.

Data Interpretation and Quality Control

| Parameter | Guideline / Expected Value | Rationale |

| Solvent Ratio (Ethanol:Water) | Varies, typically start around 1:1 to 1:3 | To be determined experimentally to maximize yield while maintaining purity. |

| Cooling Rate | Slow, undisturbed cooling to RT, followed by ice bath | Promotes large crystal growth and minimizes impurity inclusion.[6] |

| Expected Yield | 75-90% | Some loss is inevitable due to the compound's residual solubility in the cold solvent.[16] |

| Appearance | White to off-white crystalline solid | Significant color change indicates removal of colored impurities. |

| Purity Assessment | Melting Point Analysis | A sharp melting point range indicates high purity. Impurities broaden and depress the melting point.[17][18] |

Troubleshooting Common Recrystallization Issues

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent; solution is cooling too rapidly.[13] | Add more of the "good" solvent (ethanol) to the hot mixture to decrease the saturation temperature. Ensure slow cooling. |

| No Crystals Form | Solution is not sufficiently saturated; nucleation is inhibited. | Reheat the solution to boil off some solvent. Scratch the inner wall of the flask with a glass rod. Add a "seed crystal" of pure compound.[19] |

| Poor Recovery | Too much solvent was used; cooling was incomplete or not cold enough. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly chilled in an ice bath.[16] |

| Crystals Appear Colored | Colored impurities are present and co-crystallized or were not fully removed. | Consider adding a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). |

Conclusion

The protocol described provides a robust and reproducible method for the purification of 1-acetyl-2,5-dimethoxy-4-methylbenzene. By carefully selecting the solvent system and controlling the cooling rate, researchers can consistently obtain a high-purity product suitable for demanding applications in drug discovery and materials science. The principles and troubleshooting guide included herein serve as a valuable resource for optimizing the purification of other solid organic compounds.

References

-

Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Journal of Chemical Education. Retrieved from [Link]

-

Crystallization - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

-

Solvent Choice - Chemistry Teaching Labs. (n.d.). University of York. Retrieved from [Link]

-

Crystallization. (n.d.). California State University, Stanislaus. Retrieved from [Link]

-

Experiment 2: Recrystallization. (n.d.). Pasadena City College. Retrieved from [Link]

-

Crystallization: Definition, Principle, Demonstration & Application. (n.d.). Aakash Institute. Retrieved from [Link]

-

How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate. Retrieved from [Link]

-

SOP: CRYSTALLIZATION. (n.d.). University of Texas at Dallas. Retrieved from [Link]

-

Solvent Selection and Recrystallization Guide. (n.d.). Scribd. Retrieved from [Link]

-

3: Crystallization. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

-

Recrystallization. (n.d.). Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Retrieved from [Link]

-

Flow Crystallization | Solubility Control. (2024, May 9). Vapourtec. Retrieved from [Link]

-

Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. Retrieved from [Link]

-

Recrystallization and Melting Point Analysis. (2022, December 5). YouTube. Retrieved from [Link]

-

Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

-

Recrystallization. (n.d.). University of Massachusetts. Retrieved from [Link]

-

Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc. Retrieved from [Link]

-

The preparation of crystalline derivatives of aldehydes and ketones. (n.d.). Creative Chemistry. Retrieved from [Link]

-

Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014, August 4). Reddit. Retrieved from [Link]

-

Recrystallization. (2020, January 10). YouTube. Retrieved from [Link]

-

Friedel Crafts aromatic acylation of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

Sources

- 1. athabascau.ca [athabascau.ca]

- 2. moravek.com [moravek.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Friedel Crafts aromatic acylation of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 5. science.uct.ac.za [science.uct.ac.za]

- 6. vapourtec.com [vapourtec.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Crystallization: Definition, Principle, Demonstration & Application - Chemistry - Aakash | AESL [aakash.ac.in]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. community.wvu.edu [community.wvu.edu]

- 11. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 12. pubs.acs.org [pubs.acs.org]

- 13. rubingroup.org [rubingroup.org]

- 14. reddit.com [reddit.com]

- 15. Reagents & Solvents [chem.rochester.edu]

- 16. people.chem.umass.edu [people.chem.umass.edu]

- 17. researchgate.net [researchgate.net]

- 18. creative-chemistry.org.uk [creative-chemistry.org.uk]

- 19. youtube.com [youtube.com]

Application Note: High-Resolution ¹H and ¹³C NMR Analysis of 1-Acetyl-2,5-dimethoxy-4-methylbenzene

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules.[1] This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of 1-acetyl-2,5-dimethoxy-4-methylbenzene, a polysubstituted aromatic ketone. We present a detailed, field-proven protocol for sample preparation and data acquisition, followed by an in-depth interpretation of the spectral data. The causality behind peak assignments, including chemical shifts, signal multiplicities, and integration, is explained to provide researchers, scientists, and drug development professionals with a robust framework for characterizing this and structurally related compounds.

Introduction: The Role of NMR in Structural Elucidation

1-Acetyl-2,5-dimethoxy-4-methylbenzene is a key intermediate in various synthetic pathways. Its molecular structure features a highly substituted benzene ring with a variety of functional groups: an acetyl group, two methoxy groups, and a methyl group. The precise arrangement of these substituents is critical to its chemical properties and reactivity.